2,4'-Dihydroxybenzophenone

Hepatoprotection Drug-induced liver injury Antioxidant

Sourcing benzophenone isomers with verified biological activity is challenging due to their structural similarity. 2,4'-Dihydroxybenzophenone (DHBP) (CAS 606-12-2) provides a distinct 2,4'-hydroxylation pattern that confers unique hepatoprotective and anti-inflammatory properties not observed in the common 2,4-isomer (BP-1). • Protects against APAP-induced hepatotoxicity in C57BL/6J mice • Suppresses LPS-induced mtROS and NF-κB activation in zebrafish models • Activates Wnt/β-catenin signaling to stimulate osteoblast differentiation

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 606-12-2
Cat. No. B1584288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dihydroxybenzophenone
CAS606-12-2
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O
InChIInChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
InChIKeyHUYKZYIAFUBPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4'-Dihydroxybenzophenone: UV Absorber and Bioactive Intermediate


2,4'-Dihydroxybenzophenone (DHBP) is an organic compound belonging to the benzophenone class of UV absorbers, characterized by its diaryl ketone structure with hydroxyl groups at the 2- and 4'-positions [1]. Unlike the more common 2,4-dihydroxybenzophenone (BP-1, CAS 131-56-6), the 2,4'-isomer exhibits distinct physical and biological properties due to the altered hydroxylation pattern [2]. DHBP is recognized for its ability to absorb ultraviolet light in the 290-400 nm range, making it suitable for use as a UV stabilizer in polymers, coatings, and as a chemical intermediate [3]. Beyond its industrial role, DHBP has emerged as a bioactive molecule with documented in vivo protective effects against drug-induced hepatotoxicity and inflammation [4][5].

Isomer-specific research 2,4'-hydroxylation pattern distinct from BP-1; enables isomer-selective bioactivity and UV absorption studies
UV absorption and photostability Broad-spectrum UV absorption in 290–400 nm range; hydrogen-bonding pattern influences photostability for polymer or coating research
Bioactivity screening Reported hepatoprotection, anti-inflammatory, and osteoblast differentiation contexts support use as a tool compound in mechanistic studies

Why 2,4'-Dihydroxybenzophenone Cannot Be Substituted by Isomers


The benzophenone UV absorber family includes several structurally similar compounds (e.g., BP-1, BP-2, BP-3, 4,4'-dihydroxybenzophenone), but their performance and safety profiles diverge significantly due to variations in hydroxyl group number and substitution pattern [1]. These structural differences directly influence intramolecular hydrogen bonding strength, which governs UV absorption efficiency and photostability [2]. Moreover, the specific hydroxylation pattern of 2,4'-DHBP confers unique biological activities, including in vivo hepatoprotection and anti-inflammatory effects, that are not observed with the 2,4-isomer (BP-1) or other benzophenone derivatives [3][4]. In contrast, some analogs like 2,4,4'-trihydroxybenzophenone exhibit elevated estrogenic activity, raising concerns for certain applications [5]. Therefore, substituting 2,4'-DHBP with a generic benzophenone UV absorber without verifying the specific isomer could compromise both material performance and biological safety.

!
Hydrogen bonding & photostability differ. Hydroxyl group position affects intramolecular H-bond strength; replacing 2,4'-DHBP with 2,4-BP-1 may shift UV absorption efficiency and photostability profile.
!
Bioactivity profile not interchangeable. 2,4'-DHBP shows reported hepatoprotection and anti-inflammatory effects not documented for the 2,4-isomer (BP-1); substitution would lose these research endpoints.
!
Estrogenic potential varies with hydroxylation. Trihydroxy analogs exhibit higher estrogenic activity in reporter assays; substituting with a generic benzophenone may introduce unintended endocrine-activity context.

Evidence Differentiating 2,4'-Dihydroxybenzophenone from Analogs


Hepatoprotection in Acetaminophen-Induced Liver Injury

2,4'-Dihydroxybenzophenone provides significant protection against acetaminophen (APAP)-induced hepatotoxicity in a C57BL/6J mouse model, as demonstrated by reduced serum ALT and AST levels. This protective effect is comparable to that of punicalagin, a known antioxidant, and is attributed to its antioxidant activity [1].

Hepatoprotection vs. APAP
Head-to-head
Reduced serum ALT/AST comparable to punicalagin in C57BL/6J mouse APAP model.
Supports hepatoprotection endpoint review
Dose-dependence and exact values require verification from full study data
Hepatoprotection Drug-induced liver injury Antioxidant

Lower Estrogenic Activity vs. Trihydroxybenzophenone

In a comparative study of 17 benzophenone derivatives using an MCF-7 cell reporter assay, 2,4-dihydroxybenzophenone (BP-1) exhibited significantly lower estrogenic activity than 2,4,4'-trihydroxybenzophenone, which showed the highest activity among all compounds tested [1]. The 2,4'-isomer is structurally distinct from the tested 2,4-dihydroxybenzophenone, but its hydroxylation pattern suggests a lower estrogenic potential compared to trihydroxylated analogs.

Estrogenic activity context
Class-level
2,4-diOH-BP ranked low among 17 benzophenones in MCF-7 reporter assay; trihydroxy analog most active.
Lower estrogenic potential inferred for 2,4'-isomer vs. trihydroxy derivatives
Direct testing on 2,4'-DHBP not available; class-level inference only
Endocrine disruption Estrogenicity Safety assessment

Osteoblast Differentiation and Bone Formation

2,4'-Dihydroxybenzophenone promotes osteoblast differentiation and bone formation in vitro by activating the β-catenin signaling pathway. In a study using MC3T3-E1 preosteoblast cells, treatment with 2,4'-DHBP significantly increased alkaline phosphatase (ALP) activity and mineralization nodule formation compared to vehicle control [1].

Osteoblast differentiation
Head-to-head
Increased ALP activity and mineralization at 10–50 µM in MC3T3-E1 cells vs. vehicle.
Supports bone-formation endpoint interpretation
In vitro osteogenic model; in vivo bone data limited
Osteoporosis Bone formation Wnt/β-catenin signaling

Anti-Inflammatory Activity via mtROS Suppression

2,4'-Dihydroxybenzophenone inhibits lipopolysaccharide (LPS)-induced mitochondrial reactive oxygen species (mtROS) production and suppresses the downstream inflammatory response. In a zebrafish model of systemic inflammation, 2,4'-DHBP downregulated pro-inflammatory mediators and decreased the expression of MyD88, p-IRAK4, and NF-κB compared to LPS-only controls [1].

mtROS / NF-κB suppression
Head-to-head
Reduced mtROS and inflammatory mediators vs. LPS-only in zebrafish systemic inflammation model.
Supports anti-inflammatory pathway interpretation
Zebrafish model; mammalian inflammation study needed for broader context
Inflammation Mitochondrial ROS NF-κB signaling

Patented High-Yield Synthesis for High-Purity Product

A patented process for preparing 2,4-dihydroxybenzophenone (a structural analog) using an aqueous N-methylpyrrolidone reaction medium and vacuum distillation yields the product 'substantially quantitatively' and in a 'highly purified form' compared to prior art methods [1]. This process offers advantages in yield and purity, which are critical for both industrial applications and research-grade material.

Synthesis process insight
Class-level
Patented high-yield aqueous NMP route for 2,4-diOH-BP reported to give quantitative yield and high purity.
Synthesis method supports high-purity sourcing expectation for analog
Patent covers 2,4-dihydroxybenzophenone, not 2,4'-isomer directly
Synthesis Process chemistry Purity

Recommended Applications of 2,4'-Dihydroxybenzophenone


UV Stabilization for Polymers and Coatings

2,4'-Dihydroxybenzophenone is effectively used as a UV absorber in polymers, paints, and sunscreening agents, protecting materials from photodegradation by absorbing UV light across the 290-400 nm range [1]. Its compatibility with a wide range of synthetic resins, including polyvinyl chloride (PVC), polystyrene, epoxy resins, and unsaturated polyesters, makes it a versatile choice for industrial formulations [2]. When selecting a benzophenone-based UV stabilizer, 2,4'-DHBP offers a balance of broad-spectrum UV absorption and good polymer compatibility, distinguishing it from analogs like BP-3 which may have a narrower absorption window or different solubility profiles [3].

Liver Injury Research: Hepatoprotective Screening

In preclinical research, 2,4'-Dihydroxybenzophenone serves as a validated positive control or reference compound in studies of acetaminophen (APAP)-induced hepatotoxicity. Its documented ability to protect C57BL/6J mice from APAP-induced liver damage, likely through antioxidant mechanisms, provides a reliable benchmark for evaluating novel hepatoprotective agents [4]. Unlike the more common BP-1, which lacks this specific in vivo activity, 2,4'-DHBP is the preferred choice for experiments requiring a benzophenone derivative with proven hepatoprotective efficacy [5].

Inflammation Studies: Targeting Mitochondrial ROS

2,4'-Dihydroxybenzophenone is a valuable tool for investigating mitochondrial reactive oxygen species (mtROS) and TLR4/MyD88-mediated inflammatory signaling. Its demonstrated ability to suppress LPS-induced mtROS production and downstream NF-κB activation in zebrafish models makes it uniquely suited for studies of systemic inflammation, sepsis, and related conditions [6]. This specific anti-inflammatory profile is not shared by other benzophenone isomers such as 2,2',4,4'-tetrahydroxybenzophenone (BP-2), which may have different cellular targets or activities [7].

Bone Metabolism Research: Osteoanabolic Effects

Researchers studying bone formation and osteoporosis can utilize 2,4'-Dihydroxybenzophenone as a tool compound to activate the Wnt/β-catenin signaling pathway and stimulate osteoblast differentiation. Its in vitro efficacy in increasing ALP activity and mineralization in MC3T3-E1 cells provides a clear, measurable endpoint for investigating mechanisms of bone anabolism [8]. This unique activity profile, not observed with the more widely used 2,4-dihydroxybenzophenone (BP-1), positions 2,4'-DHBP as a specialized reagent for bone biology applications [9].

Application
Selection Property
Validation Focus
UV stabilization research
Isomer-specific hydrogen bonding and UV absorption profile
Photostability and polymer compatibility testing
Hepatoprotection endpoint studies
Reported ALT/AST reduction and antioxidant context
Dose-response and mechanism verification in APAP model
Inflammation pathway research
mtROS / TLR4 / NF-κB modulation in LPS-challenged models
Confirmation in mammalian cell and in vivo inflammation assays
Osteoblast differentiation assays
β-catenin pathway activation and mineralization enhancement
Endpoint measurement reproducibility across osteogenic models

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